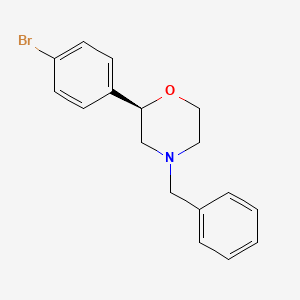

(2R)-4-Benzyl-2-(4-bromophenyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

920802-40-0 |

|---|---|

Molecular Formula |

C17H18BrNO |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

(2R)-4-benzyl-2-(4-bromophenyl)morpholine |

InChI |

InChI=1S/C17H18BrNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |

InChI Key |

NSYVLERQTZQOKU-KRWDZBQOSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Iii. Structural Characterization and Spectroscopic Analysis of 2r 4 Benzyl 2 4 Bromophenyl Morpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (2R)-4-Benzyl-2-(4-bromophenyl)morpholine, both ¹H and ¹³C NMR would provide critical data for confirming its constitution and the relative stereochemistry of its substituents.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), 4-bromophenyl, and morpholine (B109124) ring systems. Based on data from analogous compounds such as 4-benzylmorpholine (B76435) and various N-benzyl and 2-phenyl substituted morpholines, a predicted spectral interpretation can be formulated. chemicalbook.comnih.govchemicalbook.com

The protons of the 4-bromophenyl group are anticipated to appear as two distinct doublets in the aromatic region (typically δ 7.0-7.6 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the benzyl group's phenyl ring would likely present as a multiplet in a similar region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (Ar-CH₂-N) are expected to produce a singlet or a pair of doublets (if diastereotopic) around δ 3.5 ppm. echemi.com

The morpholine ring protons would display more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the bulky 4-bromophenyl group, would likely resonate as a doublet of doublets in the δ 4.0-4.5 ppm range. The remaining morpholine protons on C3, C5, and C6 would appear as multiplets in the δ 2.0-4.0 ppm region. chemicalbook.comrsc.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | m |

| Aromatic (C₆H₄Br) | 7.45 - 7.60 | d |

| Aromatic (C₆H₄Br) | 7.15 - 7.30 | d |

| H-2 (Morpholine) | 4.00 - 4.50 | dd |

| H-3 (Morpholine) | 3.50 - 4.00 | m |

| H-5 (Morpholine) | 2.50 - 3.00 | m |

| H-6 (Morpholine) | 3.70 - 4.20 | m |

This table is predictive and based on data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the aromatic rings will resonate in the downfield region of the spectrum (δ 110-140 ppm). The carbon bearing the bromine atom (C-Br) is anticipated to have a chemical shift around δ 120-125 ppm. rsc.orgmdpi.com The carbons of the benzyl group and the 4-bromophenyl group will show characteristic shifts. The benzylic carbon (Ar-CH₂-N) is expected around δ 60-65 ppm.

Within the morpholine ring, the carbon atoms are expected to have the following approximate chemical shifts: C2, being attached to the aromatic ring, would be in the δ 75-85 ppm range. The C3 and C5 carbons, adjacent to the nitrogen, would appear around δ 50-60 ppm, while C6, adjacent to the oxygen, would be in the δ 65-75 ppm region. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅ & C₆H₄Br) | 110 - 145 |

| C-Br (Aromatic) | 120 - 125 |

| C-2 (Morpholine) | 75 - 85 |

| C-3 (Morpholine) | 50 - 60 |

| C-5 (Morpholine) | 50 - 60 |

| C-6 (Morpholine) | 65 - 75 |

This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₇H₁₈BrNO), the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed.

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation pathways. Common fragmentation patterns for morpholine derivatives involve cleavage of the bonds adjacent to the nitrogen and oxygen atoms. nist.govresearchgate.netnih.gov For the title compound, key fragmentation could include the loss of the benzyl group (C₇H₇, m/z 91) or the 4-bromophenyl group (C₆H₄Br, m/z 155/157). Cleavage of the morpholine ring itself could also lead to several smaller fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the morpholine and benzyl methylene groups would appear in the 2800-3000 cm⁻¹ region. researchgate.netresearchgate.netacs.org The C-O-C stretching of the ether linkage in the morpholine ring is expected to produce a strong band in the 1100-1150 cm⁻¹ region. chemicalbook.com Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine is expected in the 1250-1020 cm⁻¹ region. The C-Br stretching vibration will appear in the low-frequency region, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The symmetric C-O-C stretch would also be Raman active. researchgate.netacs.orgchemicalbook.com Studies on related compounds like 4-(benzenesulfonyl)-morpholine have utilized Raman spectroscopy to investigate conformational properties. scielo.org.mx

X-ray Crystallography for Solid-State Structure Determination (if applicable to analogues)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is reported, analysis of analogous structures, such as morpholine itself and its salts, provides insight into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov

The crystal structure of morpholine reveals a chair conformation. researchgate.net It is highly probable that the morpholine ring in this compound also adopts a chair conformation to minimize steric strain. The bulky benzyl and 4-bromophenyl substituents would likely occupy equatorial positions to achieve greater thermodynamic stability.

Iv. Computational Chemistry and Molecular Modeling of 2r 4 Benzyl 2 4 Bromophenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of (2R)-4-Benzyl-2-(4-bromophenyl)morpholine at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. The calculated frequencies can be compared with experimental spectroscopic data to confirm the optimized structure and to assign specific spectral peaks to molecular motions. While specific DFT-derived values for this compound are not publicly available in comprehensive studies, the expected vibrational modes would include C-H stretching from the aromatic rings and the benzyl (B1604629) group, C-N and C-O stretching within the morpholine (B109124) ring, and vibrations associated with the C-Br bond.

Table 1: Representative Theoretical Bond Parameters for Morpholine Derivatives This table is illustrative, based on general findings for similar structures, as specific data for this compound is not available.

| Parameter | Typical Calculated Value Range | Description |

|---|---|---|

| C-N Bond Length (ring) | 1.45 - 1.48 Å | Length of the carbon-nitrogen bond within the morpholine ring. |

| C-O Bond Length (ring) | 1.42 - 1.45 Å | Length of the carbon-oxygen bond within the morpholine ring. |

| C-C Bond Length (ring) | 1.52 - 1.55 Å | Length of the carbon-carbon bond within the morpholine ring. |

| C-Br Bond Length | 1.88 - 1.92 Å | Length of the carbon-bromine bond on the phenyl group. |

| C-N-C Bond Angle | 110° - 114° | Angle formed by the atoms within the morpholine ring's nitrogen center. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl and benzyl moieties, while the LUMO would likely be distributed across the aromatic systems. This distribution influences how the molecule interacts with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents typical energy ranges for similar bioactive molecules, as specific data for the target compound is not published.

| Orbital | Typical Energy Range (eV) | Implication |

|---|---|---|

| HOMO | -6.0 to -7.5 eV | Electron-donating capability |

| LUMO | -1.0 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the bromine atom, making these sites potential hydrogen bond acceptors or sites for interaction with electrophiles. e3s-conferences.org Conversely, the hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational flexibility of a molecule, which are crucial for understanding its biological activity.

MD simulations of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. Over the course of the simulation, the molecule explores various conformations, revealing its flexibility and preferred shapes.

This analysis is particularly important for understanding how the molecule might bind to a biological target. The morpholine ring typically adopts a stable chair conformation. However, the orientation of the benzyl and 4-bromophenyl substituents can vary. MD simulations can quantify the rotational freedom around the single bonds connecting these groups to the morpholine ring, identifying the most energetically favorable orientations and the barriers to rotation. This information is critical for predicting how the molecule might adapt its shape to fit into a receptor's binding site.

Solvent Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, including the interaction between a solute and its solvent environment. For a molecule such as this compound, MD simulations in an aqueous environment would reveal how water molecules organize around its different functional groups, influencing its conformation and stability.

The simulation would typically model the morpholine ring's oxygen and nitrogen atoms acting as hydrogen bond acceptors, forming transient, dynamic hydrogen bonds with surrounding water molecules. Conversely, the benzyl and 4-bromophenyl rings, being largely nonpolar, would induce a local ordering of water molecules characteristic of hydrophobic solvation. The stability of the ligand-target complex, once formed, is also evaluated using MD simulations, which can confirm whether the key binding interactions identified in static docking are maintained over time. researchgate.netnih.govnih.gov For instance, simulations of related inhibitors have been used to validate the stability of hydrogen bonds and hydrophobic contacts within an enzyme's active site over nanosecond timescales. researchgate.netnih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. umpr.ac.id This method is crucial for predicting the binding mode and affinity of potential drug candidates. The morpholine scaffold is a common feature in molecules designed to target a wide range of enzymes, including kinases, cholinesterases, and metabolic enzymes. nih.govmdpi.comnih.gov

Prediction of Binding Modes and Affinities with Receptor/Enzyme Models

Docking studies on compounds analogous to this compound have demonstrated their potential to bind with high affinity to various biological targets. The predicted binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex. For example, studies on morpholine-containing quinoline (B57606) derivatives targeting acetylcholinesterase (AChE) and on benzimidazolium salts with both benzyl and bromophenyl groups targeting α-glucosidase have shown potent inhibitory activities, which are rationalized by strong, negative binding energies in docking simulations. nih.govnih.gov

In one study, a complex benzimidazolium salt featuring a benzyl group and a 4-bromophenyl moiety, namely 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, was identified as a potent α-glucosidase inhibitor, a finding supported by molecular docking. nih.gov Similarly, docking analyses of quinazoline (B50416) derivatives, including an analog with both N-benzyl and N-(4-bromophenyl) groups, have been performed against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) to predict binding affinity. nih.gov Such studies are pivotal in suggesting that the this compound scaffold can be effectively accommodated within the active sites of various enzymes.

The table below summarizes findings from docking studies on compounds containing structural motifs present in this compound, illustrating their potential as inhibitors for different enzymatic targets.

| Analogous Compound Class | Enzyme Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Morpholine-bearing quinolones | Acetylcholinesterase (AChE) | Not specified, but showed strong interaction | nih.gov |

| Morpholine-substituted benzimidazolium salts | α-Glucosidase | Not specified, but correlated with low IC50 value (15 µM) | nih.gov |

| N-Benzyl-N-(4-bromophenyl) quinazoline derivatives | EGFR Tyrosine Kinase | Comparable affinity to erlotinib | nih.gov |

| Substituted morpholine derivatives | Topoisomerase II | -8 to -10 | wisdomlib.org |

| Isatin derivatives with N-benzyl-5-bromo groups | VEGFR-2 | Not specified, but correlated with low IC50 value (0.503 µM) | mdpi.com |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Cation-Pi, Hydrophobic Interactions)

The binding affinity of a ligand is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions can be predicted based on its structure and studies of related molecules.

Hydrogen Bonding: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor. In kinase inhibitors, for example, this oxygen frequently forms a critical hydrogen bond with the backbone NH of a hinge region residue (e.g., Valine in PI3K), anchoring the molecule in the ATP binding site. nih.gov The morpholine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl and 4-bromophenyl groups provide large, nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a binding pocket, such as leucine, isoleucine, valine, and phenylalanine. nih.govresearchgate.net These interactions are crucial for stabilizing the ligand within the target and contribute significantly to binding affinity.

Pi-Interactions: The aromatic rings can participate in various pi-interactions. These include pi-pi stacking, where the face of one aromatic ring stacks against another (e.g., with Phenylalanine, Tyrosine, or Tryptophan residues), and cation-pi interactions, where the electron-rich face of an aromatic ring interacts favorably with a positively charged group, such as the side chain of a Lysine or Arginine residue. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This type of interaction is increasingly recognized as an important contributor to ligand binding affinity and specificity.

In silico Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in computational chemistry to predict a molecule's behavior and potential biological activity. Key descriptors for this compound, excluding those related to ADMET/PK/PD, are summarized below.

| Molecular Descriptor | Predicted Value | Relevance |

|---|---|---|

| Molecular Weight | 348.25 g/mol | Influences size and diffusion characteristics. |

| Molecular Formula | C17H18BrNO | Defines the elemental composition. |

| XLogP3 | 4.1 | A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Estimates the surface area of polar atoms; related to transport properties. |

| Hydrogen Bond Donors | 0 | The number of potential hydrogen bond donating groups. |

| Hydrogen Bond Acceptors | 2 | The number of potential hydrogen bond accepting atoms (morpholine O and N). |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which is important for conformational adaptation upon binding to a target. |

| Heavy Atom Count | 20 | The total number of non-hydrogen atoms. |

These descriptors collectively provide a molecular profile that helps in understanding the physicochemical nature of this compound. The moderate lipophilicity (XLogP3), low polar surface area, and limited number of rotatable bonds are features often found in biologically active compounds that target enzymatic active sites.

V. Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Enzyme Inhibition Studies and Mechanism of Action

Research into the enzymatic interactions of (2R)-4-Benzyl-2-(4-bromophenyl)morpholine has identified it as a notable inhibitor of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters. nih.gov

The primary enzyme target identified for this compound is monoamine oxidase-B (MAO-B). nih.gov MAO-B is responsible for the degradation of various biogenic neurotransmitters, and its inhibition can lead to increased levels of these signaling molecules in the brain. nih.gov Inhibitors of MAO-B are considered to have potential as neuroprotective agents. nih.gov Studies have shown that morpholine-based compounds can be effective inhibitors of MAO-B. nih.gov While the broader class of morpholine-containing molecules has been investigated for activity against other enzymes like acetylcholinesterase (AChE), the specific focus for this compound has been on its potent and selective action against hMAO-B. nih.gov

Kinetic studies have quantified the inhibitory potency of this compound and related compounds. For human monoamine oxidase B (hMAO-B), it has demonstrated significant inhibitory activity. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined to be 0.203 μM for a closely related pyridazinobenzylpiperidine derivative, designated as compound S5. nih.gov Further kinetic analysis of this compound revealed a competitive and reversible mechanism of inhibition against MAO-B, with a Ki value of 0.155 ± 0.050 μM. nih.gov In contrast, its inhibitory effect on MAO-A was significantly weaker, with an IC50 of 3.857 μM, highlighting its selectivity for the MAO-B isoform. nih.gov

Table 1: Kinetic Inhibition Data for a Related Pyridazinobenzylpiperidine Derivative (S5)

| Enzyme Target | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |

| MAO-A | 3.857 | - | - |

Data sourced from a study on pyridazinobenzylpiperidine derivatives, where compound S5 was the most potent inhibitor. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

Beyond enzyme inhibition, this compound has been investigated for its ability to interact with and modulate the function of key neurotransmitter receptors.

The dopamine (B1211576) receptor family, particularly the D2-like subtypes (D2, D3, and D4), are critical targets for neuropsychiatric drug discovery. mdpi.com The morpholine (B109124) scaffold has been a key structural element in the development of potent dopamine D4 receptor antagonists. nih.gov While initial research on related morpholine compounds focused on D4 receptor antagonism for conditions like L-DOPA induced dyskinesias in Parkinson's disease, subsequent investigations have explored a wider range of activities. nih.gov Studies on similar piperidine-based ligands have also aimed to develop selective D4 receptor antagonists for potential applications in treating glioblastoma, given the receptor's expression in this type of brain tumor. nih.govmdpi.com These antagonists have been shown to reduce the viability of glioblastoma cell lines. nih.gov

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in regulating a wide array of physiological processes. The interaction of morpholine-containing compounds with these receptors has been a subject of scientific inquiry. While specific data on this compound's direct interaction with cannabinoid receptors is not detailed in the provided context, the broader class of morpholine derivatives has been explored for various CNS activities, which can sometimes involve the cannabinoid system.

Cellular Activity Profiling (In Vitro)

In vitro cellular assays provide a platform to observe the biological effects of a compound on living cells. For compounds related to this compound, these studies have often focused on their potential in the context of neurodegenerative diseases and cancer.

For instance, novel dopamine D4 receptor antagonists with a piperidine (B6355638) scaffold have been evaluated for their antitumor activity in glioblastoma (GBM) cells. nih.gov These compounds were found to decrease the viability of GBM cell lines and primary GBM stem cells. nih.gov Similarly, certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which also act as MAO inhibitors, have been assessed for cytotoxicity using MTT assays to determine their effect on cell viability. mdpi.com The development of new reversible MAO-B inhibitors is often aimed at increasing the effectiveness and safety in treating conditions like Parkinson's disease, and in vitro studies are the first step in evaluating their potential. nih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

There is no publicly available data detailing the in vitro antiproliferative activity of this compound against any cancer cell lines. Consequently, no data tables of IC50 values or specific research findings on its effects on cancer cell proliferation can be provided.

Mechanistic Investigations of Bioactivity at the Cellular Level

Specific mechanistic studies to elucidate the bioactivity of this compound at the cellular level have not been reported in the available scientific literature.

Interaction with Cellular Signaling Pathways

There are no published research findings on the interaction of this compound with any cellular signaling pathways.

Impact on Specific Biological Processes (e.g., centriole duplication regulation)

No studies have been published that investigate the impact of this compound on specific biological processes such as the regulation of centriole duplication. While the inhibition of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a known anticancer mechanism, there is no evidence to link this compound to this or any other specific biological process.

Vii. Conclusion and Future Research Directions in 2r 4 Benzyl 2 4 Bromophenyl Morpholine Chemistry

Current Understanding of the Compound's Chemical and Biological Profiles

Direct and extensive research on (2R)-4-Benzyl-2-(4-bromophenyl)morpholine is limited in publicly available scientific literature. However, a comprehensive analysis of its structural components—the chiral morpholine (B109124) core, the 4-benzyl group, and the 2-(4-bromophenyl) substituent—allows for a predictive assessment of its chemical and biological properties.

The morpholine moiety is a six-membered heterocycle containing both nitrogen and oxygen atoms. This feature imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are highly desirable in drug discovery. researchgate.netacs.org The nitrogen atom's basicity is weaker than that of piperidine (B6355638), which can be advantageous for biological interactions and pharmacokinetic profiles. lifechemicals.com

The chirality at the C2 position, designated as (R), is a critical feature. Enantiopure morpholines, often synthesized from chiral amino acids or through asymmetric synthesis, are crucial as synthons for a variety of chiral molecules. researchgate.net The specific stereochemistry can profoundly influence biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

The substituents on the morpholine ring are expected to significantly modulate its properties. The 4-benzyl group can influence lipophilicity and may engage in hydrophobic or pi-stacking interactions with biological targets. The 2-(4-bromophenyl) group introduces a halogenated aromatic ring. The bromine atom can act as a hydrogen bond acceptor and its presence can enhance binding affinity to target proteins. Furthermore, the phenyl ring itself can participate in various non-covalent interactions.

While no specific biological activities are reported for This compound , the broader class of 2,4-disubstituted morpholines has been shown to possess a range of pharmacological effects, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. nih.gov For instance, 2-phenyl and 2-biphenyl substituted morpholines have demonstrated notable antioxidant and anti-inflammatory actions. nih.gov Given these precedents, it is plausible that This compound could exhibit interesting biological activities, potentially as a modulator of central nervous system targets or inflammatory pathways.

Table 1: Physicochemical Properties of Related Morpholine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Benzylmorpholine (B76435) | C₁₁H₁₅NO | 177.24 nih.gov | Benzyl (B1604629) group at N4. |

| 4-(4-Bromophenyl)morpholine | C₁₀H₁₂BrNO | 242.11 | Bromophenyl group at N4. |

| (S)-4-Benzyl-2-(4-fluorophenyl)morpholine | C₁₇H₁₈FNO | 271.33 bldpharm.com | Chiral center at C2, fluorophenyl group. |

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

Identification of Research Gaps and Emerging Areas

The primary research gap is the near-complete absence of dedicated studies on This compound . To unlock its potential, several key areas need to be addressed:

Stereoselective Synthesis: The development of a robust and efficient stereoselective synthesis for the (2R) enantiomer is the most critical first step. While general methods for chiral morpholine synthesis exist, a specific and optimized route for this compound is needed. researchgate.net

Biological Screening: A comprehensive biological screening of the pure enantiomer is essential to identify its pharmacological profile. This should include a broad range of assays targeting different receptor families, enzymes, and cellular pathways.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modifications of the benzyl and bromophenyl groups will be necessary to establish a clear SAR. This will guide the design of more potent and selective analogs.

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial to assess its drug-likeness and potential for in vivo efficacy.

Mechanism of Action Studies: If a significant biological activity is confirmed, elucidating the underlying mechanism of action will be a key research focus.

An emerging area of interest is the development of conformationally constrained morpholine analogs. Introducing substituents at the 2- and 3-positions can rigidify the otherwise flexible morpholine ring, which can be a valuable strategy in drug design to enhance potency and selectivity. acs.org

Perspectives on Advanced Synthetic Methodologies and Analog Design

Future synthetic efforts should focus on modern, stereoselective methods. Approaches starting from chiral pool materials like (R)-amino alcohols are a viable option. researchgate.net Alternatively, asymmetric catalytic methods could provide a more flexible and efficient route to the desired enantiomer. Ring-opening strategies of activated precursors, such as tosyl-oxazetidines, have also emerged as a powerful tool for the synthesis of substituted morpholines and could be adapted for this target. acs.org

For analog design, a variety of modifications can be envisioned:

Variation of the N-substituent: Replacing the benzyl group with other substituted benzyls, alkyl chains, or different heterocyclic moieties could fine-tune the compound's properties.

Modification of the C2-substituent: The 4-bromophenyl group can be replaced with other halogenated phenyl rings (fluoro, chloro, iodo) to probe the effect of halogen bonding. Other aromatic and heteroaromatic rings could also be explored.

Introduction of further substituents: Adding substituents to the morpholine ring itself, for example at the 3, 5, or 6 positions, would lead to novel, conformationally distinct analogs.

Future Directions in Computational Studies for Predictive Modeling

In the absence of extensive experimental data, computational modeling can play a vital role in guiding research on This compound .

Pharmacophore Modeling: Based on the known activities of related morpholine derivatives, pharmacophore models can be generated to predict potential biological targets for this compound.

Molecular Docking: Once potential targets are identified, molecular docking studies can be used to predict the binding mode and affinity of the compound. This can help prioritize which biological assays to perform.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the compound's electronic properties, conformational preferences, and potential reactivity. This information can aid in understanding its chemical behavior and in the design of analogs with improved properties.

ADME/Tox Prediction: In silico models can provide initial estimates of the compound's pharmacokinetic properties and potential toxicity, helping to identify potential liabilities early in the research process.

Potential for Exploration as Chemical Probes in Biological Systems

A well-characterized, potent, and selective derivative of This compound could serve as a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways.

Should this compound or a close analog demonstrate high affinity and selectivity for a particular biological target, it could be further developed into a probe by:

Introducing a "handle" for further modification: A functional group could be incorporated to allow for the attachment of fluorescent dyes, biotin (B1667282) tags, or affinity matrices.

Developing radiolabeled versions: A radiolabeled version of the compound could be used in positron emission tomography (PET) imaging to visualize the distribution of the target protein in vivo.

The exploration of This compound as a chemical probe is a long-term goal that is contingent on the successful identification of a specific and potent biological activity.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2R)-4-benzyl-2-(4-bromophenyl)morpholine, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : A common route involves acylation of phenylalanine derivatives followed by cyclodehydration. For example, N-acylation of phenylalanine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride yields intermediates that undergo cyclization using ethyl carbonochloridate and 4-methylmorpholine as a base. Stereochemical integrity is maintained by employing chiral auxiliaries or enantioselective catalysts during key steps, such as the formation of the morpholine ring. Reaction progress is monitored via TLC and HPLC to ensure enantiopurity .

| Key Reaction Steps | Reagents/Conditions | Stereochemical Control |

|---|---|---|

| Acylation | Benzoyl chloride derivatives, dry acetonitrile | Chiral starting materials |

| Cyclodehydration | Ethyl carbonochloridate, 4-methylmorpholine | Steric hindrance manipulation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify protons near the chiral center (e.g., benzyl and bromophenyl groups) and confirm substitution patterns.

- IR : Peaks at 1326 cm (sulfonyl groups) and 1158 cm (C-Br stretching) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 386.05).

Q. How is the absolute configuration determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software ( ) refines the structure. The Flack parameter ( ) or Rogers’ η parameter estimates enantiomorph polarity. For example, a Flack parameter close to 0 confirms the (2R) configuration .

| Crystallographic Data | Values |

|---|---|

| R factor | 0.045 |

| Data-to-parameter ratio | 18.2 |

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic and spectroscopic data for structural confirmation?

- Methodological Answer : Cross-validate using:

- DFT calculations : Compare computed vs. experimental IR/NMR spectra.

- Redundant refinement : Test alternative space groups in SHELXL to rule out twinning or pseudosymmetry (common in brominated aromatics).

- Complementary techniques : Use circular dichroism (CD) to confirm chirality if crystallographic data is ambiguous .

Q. What strategies optimize yield in stereoselective syntheses?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess (ee).

- Purification : Chiral HPLC with amylose-based columns resolves enantiomers.

- Reaction monitoring : In situ FT-IR tracks intermediate formation to minimize side products (e.g., over-cyclization) .

Q. How do in silico predictions of physicochemical properties compare to experimental data?

- Methodological Answer :

- Computational tools : COSMO-RS predicts logP (experimental: ~4.4) and solubility.

- Boiling point : Predicted (336.4°C) vs. experimental values (deviation <5%).

- Density : Molecular dynamics simulations align with experimental density (1.3 g/cm) .

Q. How can structure-activity relationship (SAR) studies be designed using analogs?

- Methodological Answer :

-

Core modifications : Replace bromine with Cl/F (see intermediates) to assess halogen effects on bioactivity.

-

Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to study electronic effects.

-

Biological assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) with IC determination .

Analog Modifications Biological Targets Key Findings 4-Fluorobenzyl CYP2A13 Selective inhibition (IC < 1 μM) 3,5-Bis(trifluoromethyl)phenyl Anticancer targets Enhanced lipophilicity

Q. What are common side products in synthesis, and how are they mitigated?

- Methodological Answer :

- Byproducts : Over-alkylation at the morpholine nitrogen or racemization during cyclization.

- Mitigation : Use low-temperature conditions (-20°C) during acylation and strictly anhydrous solvents.

- Detection : LC-MS identifies dimers (e.g., m/z 772.10) or des-bromo derivatives .

Data Contradiction Analysis

Q. Conflicting logP values from computational vs. experimental methods: How to address?

- Methodological Answer :

- Experimental validation : Use shake-flask assays (octanol/water partition) to measure logP.

- Error sources : Adjust computational models for bromine’s polarizability, which DFT often underestimates.

- Consensus approach : Average results from multiple software (e.g., MarvinSketch, ACD/Labs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.